N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide
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Description
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide, also known as PBOX-15, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBOX-15 belongs to the class of chromane derivatives and has shown promising results in various preclinical studies.
Scientific Research Applications
Acid-Catalyzed Ring Opening and Formation of Substituted Compounds
Gazizov et al. (2015) studied the acid-catalyzed ring opening in related pyrrolidine-1-carboxamides, leading to the formation of new substituted compounds like dibenzoxanthenes and diarylmethanes (Gazizov et al., 2015).
Catalytic Abilities in Epoxidation
Yang et al. (2007) synthesized Fe(III) and Mn(III) complexes with pyridine-2-carboxamido ligands, examining their catalytic abilities in epoxidation, a reaction relevant to various industrial and pharmaceutical applications (Yang et al., 2007).
Inhibition of Met Kinase Superfamily
Schroeder et al. (2009) discovered that substituted pyridin-4-yloxy phenyl carboxamides are potent and selective inhibitors of the Met kinase family, significant in cancer research (Schroeder et al., 2009).
Supramolecular Packing Motifs
Lightfoot et al. (1999) explored the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, revealing novel organizational motifs in supramolecular chemistry (Lightfoot et al., 1999).
PET Imaging of Serotonin Receptors
Choi et al. (2015) evaluated 18F-Mefway, a compound structurally similar to N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)chromane-3-carboxamide, for PET imaging of serotonin receptors in human subjects (Choi et al., 2015)
Ring Transformation and Formation of Novel Compounds
Ibrahim (2009) conducted a study on ring transformation in chromone-3-carboxamide, leading to the formation of new chemical structures. This research contributes to the understanding of chemical reactions and synthesis of novel compounds (Ibrahim, 2009).
Catalytic Systems for Synthesis
Huang et al. (2014) developed a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system for synthesizing phenothiazines, highlighting the role of such compounds in facilitating complex chemical reactions (Huang et al., 2014).
Participation in Photochemical Reactions
Sugimori and Itoh (1986) investigated the UV-irradiation of 3-pyridinecarboxamide in methanol, demonstrating its role in photochemical methoxylation and methylation reactions (Sugimori & Itoh, 1986).
Synthesis of Thermo- and pH-responsive Materials
Minami et al. (2011) synthesized polysilsesquioxanes with N-(methoxyethyl)methylamide structures, showcasing the application of such compounds in creating materials responsive to temperature and pH changes (Minami et al., 2011).
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-11-10-21(13-15-6-8-20-9-7-15)19(22)17-12-16-4-2-3-5-18(16)24-14-17/h2-9,17H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBHWNYFFLHTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)C2CC3=CC=CC=C3OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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